molecular formula C7H8ClNO B1603975 (2-Chloro-6-methylpyridin-3-yl)methanol CAS No. 689259-06-1

(2-Chloro-6-methylpyridin-3-yl)methanol

Cat. No. B1603975
M. Wt: 157.6 g/mol
InChI Key: IUBGLKMRMBRXJY-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methylpyridin-3-yl)methanol” is a covalent organic compound . It has the molecular formula C7H8ClNO and a molecular weight of 157.6 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Chloro-6-methylpyridin-3-yl)methanol” is 1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and a methanol group attached to the pyridine ring .


Physical And Chemical Properties Analysis

“(2-Chloro-6-methylpyridin-3-yl)methanol” is a white solid at room temperature . It has a molecular weight of 157.6 . The storage temperature is 0-5°C .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • The compound has been involved in the synthesis of complex molecules like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through condensation reactions. The crystal structures of such molecules are studied using techniques like mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing details about molecular symmetry, hydrogen bonds, and crystal systems (Percino et al., 2005).

In Complex Formation and Coordination Chemistry

  • The compound is used in the formation of complex molecular structures, such as hydrogen-bonded supramolecular architectures. These structures are analyzed through spectroscopy and X-ray diffraction, revealing intricate bonding patterns and crystal engineering dependent on hydrogen donors and acceptors (Suksangpanya et al., 2004).

In Organic Synthesis and Catalysis

  • It serves as a building block in organic synthesis, contributing to the formation of novel compounds like oxadiazoles. The synthesis pathways involve multiple steps including esterification, hydrazinolysis, and reactions with aroyl chlorides, demonstrating the compound's versatility in organic chemistry (Holla et al., 2004).
  • It is also used in the synthesis of metal-organic clusters, showcasing its role in the field of coordination chemistry and material science. Such studies delve into the design of specific generators for metal-organic clusters, exploring the reactivity of the compound with various metal ions and analyzing the resulting magnetic and structural properties (Zhang et al., 2019).

Safety And Hazards

The safety data sheet for “(2-Chloro-6-methylpyridin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which means wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Future Directions

As “(2-Chloro-6-methylpyridin-3-yl)methanol” is a novel compound, it is currently being used for research purposes . Its potential applications and future directions are yet to be explored.

properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBGLKMRMBRXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625092
Record name (2-Chloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-methylpyridin-3-yl)methanol

CAS RN

689259-06-1
Record name (2-Chloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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